

The Versatile Bifunctional Linker: A Technical Guide to Bromo-PEG8-Boc

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Compound of Interest		
Compound Name:	Bromo-PEG8-Boc	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs), the choice of a linker molecule is paramount. The linker not only connects the target-binding and E3 ligase-recruiting moieties but also critically influences the physicochemical properties, stability, and efficacy of the final conjugate. **Bromo-PEG8-Boc** has emerged as a valuable and versatile bifunctional polyethylene glycol (PEG) linker, offering a strategic balance of hydrophilicity, defined length, and orthogonal reactivity.

This in-depth technical guide provides a comprehensive overview of **Bromo-PEG8-Boc**, including its chemical properties, a representative synthesis scheme, and detailed experimental protocols for its application in bioconjugation. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this linker in their scientific endeavors.

Core Properties of Bromo-PEG8-Boc

Bromo-PEG8-Boc is a heterobifunctional linker featuring a terminal bromide and a Bocprotected amine, separated by an eight-unit polyethylene glycol chain. This distinct architecture imparts several advantageous characteristics:



- Bifunctionality: The two terminal groups offer orthogonal reactivity. The bromide serves as a
 good leaving group for nucleophilic substitution reactions, commonly with thiols or amines.[1]
 The Boc-protected amine, upon deprotection under acidic conditions, provides a primary
 amine for subsequent conjugation, typically through amide bond formation.[2]
- Hydrophilicity: The PEG spacer significantly enhances the aqueous solubility of the linker and the resulting conjugate.[3][4] This is particularly beneficial for improving the pharmacokinetic properties of hydrophobic drug molecules.
- Defined Length: The discrete length of the PEG8 chain provides precise spatial control between the conjugated molecules, which is crucial for optimizing the formation of the ternary complex in PROTACs.[5]
- Flexibility: The inherent flexibility of the PEG chain can facilitate the proper orientation of the binding moieties for effective protein-protein interactions.[5]

Physicochemical and Technical Data

The following table summarizes the key quantitative data for **Bromo-PEG8-Boc**, compiled from various chemical suppliers.

Property	Value
Chemical Name	tert-butyl (26-bromo-3,6,9,12,15,18,21,24- octaoxahexacosan-1-yl)carbamate
Molecular Formula	C23H46BrNO10
Molecular Weight	576.51 g/mol
Purity	Typically ≥95%
Appearance	White to off-white solid or oil
Solubility	Soluble in water, DMSO, DCM, DMF
Storage Conditions	-20°C for long-term storage

Experimental Protocols



The following sections provide detailed, representative methodologies for the synthesis and application of **Bromo-PEG8-Boc**. These protocols are based on established chemical principles for similar molecules, as specific literature for the synthesis of **Bromo-PEG8-Boc** is not readily available.

Protocol 1: Representative Synthesis of Bromo-PEG8-Boc

This protocol outlines a two-step process starting from commercially available 1-amino-23-bromo-3,6,9,12,15,18,21-heptaoxatricosane.

Step 1: Boc Protection of the Amine

- Materials:
 - 1-amino-23-bromo-3,6,9,12,15,18,21-heptaoxatricosane
 - o Di-tert-butyl dicarbonate (Boc)2O
 - Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
 - Dichloromethane (DCM) or Tetrahydrofuran (THF)
 - Saturated aqueous sodium bicarbonate (NaHCO₃) solution
 - Brine
 - Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
 - Silica gel for column chromatography
- Procedure:
 - 1. Dissolve 1-amino-23-bromo-3,6,9,12,15,18,21-heptaoxatricosane (1 equivalent) in DCM or THF.
 - 2. Add TEA or DIPEA (1.5 equivalents).



- 3. Add a solution of (Boc)₂O (1.2 equivalents) in the same solvent dropwise at 0°C.
- 4. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- 5. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- 6. Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
- 7. Separate the organic layer and wash it sequentially with water and brine.
- 8. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
- 9. Purify the crude product by flash column chromatography on silica gel to yield **Bromo- PEG8-Boc**.

Step 2: Analytical Characterization

- NMR Spectroscopy: Characterize the purified product using ¹H and ¹³C NMR to confirm the presence of the Boc group and the PEG chain.[6][7][8][9][10]
- Mass Spectrometry: Determine the molecular weight of the product using ESI-MS to confirm the identity of Bromo-PEG8-Boc.

Protocol 2: Application of Bromo-PEG8-Boc in PROTAC Synthesis

This protocol describes a representative two-step conjugation strategy to synthesize a PROTAC, starting with the reaction of **Bromo-PEG8-Boc** with a target protein ligand.

Step 1: Conjugation to the Target Protein Ligand via Nucleophilic Substitution

- Materials:
 - Bromo-PEG8-Boc
 - Target protein ligand with a nucleophilic group (e.g., a primary amine or thiol)



- A suitable base (e.g., DIPEA or K₂CO₃)
- N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
- Standard work-up and purification reagents
- Procedure:
 - 1. Dissolve the target protein ligand (1 equivalent) and **Bromo-PEG8-Boc** (1.2 equivalents) in DMF.
 - 2. Add the base (2-3 equivalents).
 - 3. Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80°C) for 12-48 hours.
 - 4. Monitor the reaction by LC-MS.
 - 5. Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.
 - 6. Purify the resulting Boc-protected conjugate by flash column chromatography or preparative HPLC.

Step 2: Boc Deprotection and Conjugation to the E3 Ligase Ligand

- Materials:
 - Boc-protected conjugate from Step 1
 - Trifluoroacetic acid (TFA)
 - Dichloromethane (DCM)
 - E3 ligase ligand with a carboxylic acid group
 - Peptide coupling reagents (e.g., HATU, HOBt, EDC)
 - A suitable base (e.g., DIPEA)



- DMF
- Procedure (Boc Deprotection):
 - 1. Dissolve the Boc-protected conjugate in a solution of TFA in DCM (e.g., 20-50% TFA).[11] [12][13][14]
 - 2. Stir the mixture at room temperature for 1-4 hours.
 - 3. Monitor the deprotection by LC-MS.
 - 4. Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA and DCM. The resulting amine is often used directly in the next step as a TFA salt.
- Procedure (Amide Coupling):
 - Dissolve the E3 ligase ligand (1 equivalent) and the deprotected PEGylated target ligand (1.2 equivalents) in DMF.
 - 2. Add the peptide coupling reagents (e.g., HATU and HOBt, 1.2 equivalents each) and DIPEA (3-4 equivalents).
 - 3. Stir the reaction mixture at room temperature for 12-24 hours.
 - 4. Monitor the reaction by LC-MS.
 - 5. Upon completion, purify the final PROTAC conjugate by preparative HPLC.[1][2][15][16] [17]

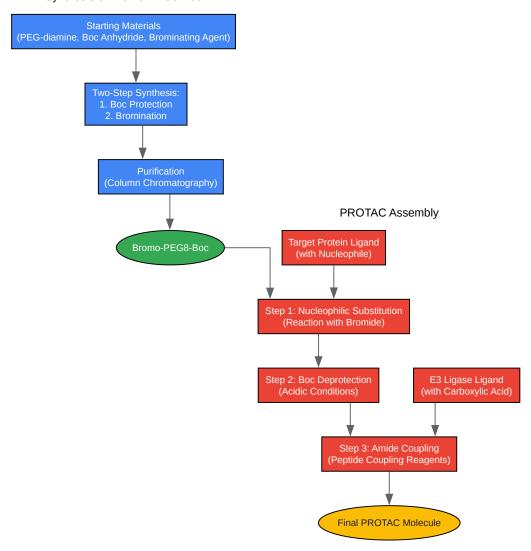
Visualizing the Role of Bromo-PEG8-Boc

The following diagrams, generated using the DOT language, illustrate the logical workflow and the mechanism of action facilitated by **Bromo-PEG8-Boc**.



Logical Workflow for PROTAC Synthesis using Bromo-PEG8-Boc

Synthesis of Bromo-PEG8-Boc

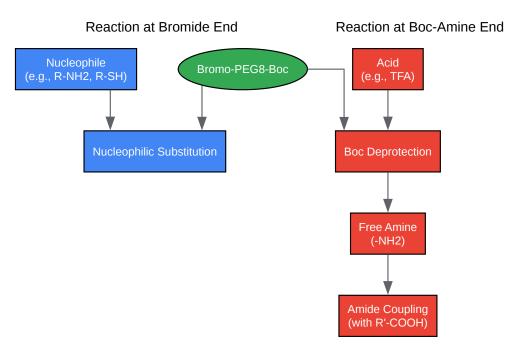


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Caption: Logical workflow for PROTAC synthesis.



Bifunctional Reactivity of Bromo-PEG8-Boc

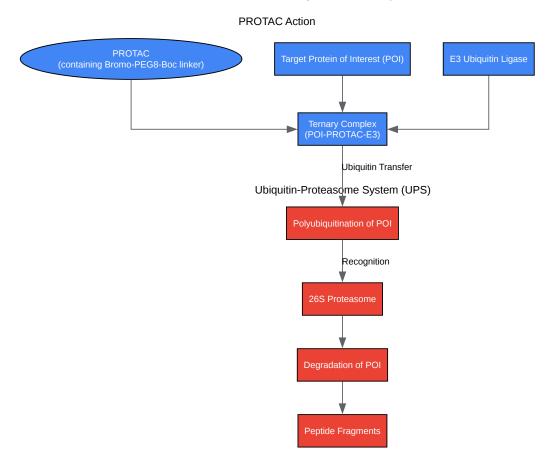


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Caption: Bifunctional reactivity of Bromo-PEG8-Boc.



PROTAC-Mediated Protein Degradation Pathway



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Caption: PROTAC-mediated protein degradation.



Conclusion

Bromo-PEG8-Boc stands out as a highly effective and adaptable bifunctional linker for advanced bioconjugation applications. Its well-defined structure, combining a hydrophilic PEG spacer with orthogonally reactive end groups, makes it an ideal component for the synthesis of complex molecules like PROTACs. The protocols and data presented in this guide offer a solid foundation for researchers to incorporate **Bromo-PEG8-Boc** into their drug discovery and development workflows, enabling the creation of novel and potent targeted therapies.

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